molecular formula C22H15BrN2O4 B5337683 3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

Cat. No.: B5337683
M. Wt: 451.3 g/mol
InChI Key: VPWZVMHBBIJQRR-XDHOZWIPSA-N
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Description

3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid is a complex organic compound that features a unique structure combining a pyrazole ring, a furan ring, and a benzoic acid moiety

Properties

IUPAC Name

3-[5-[(E)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O4/c1-13-19(21(26)25(24-13)17-7-5-16(23)6-8-17)12-18-9-10-20(29-18)14-3-2-4-15(11-14)22(27)28/h2-12H,1H3,(H,27,28)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZVMHBBIJQRR-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate.

    Formation of the furan ring: The furan ring can be synthesized through a Vilsmeier-Haack reaction involving furfural and a suitable amine.

    Coupling of the pyrazole and furan rings: This step often involves a Knoevenagel condensation reaction, where the pyrazole derivative is reacted with the furan derivative in the presence of a base.

    Introduction of the benzoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers can use the compound to study its interactions with various biological targets, potentially leading to new insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl derivatives: Compounds containing the 4-bromophenyl group often exhibit similar reactivity and can be used as intermediates in the synthesis of more complex molecules.

    Pyrazole derivatives: Pyrazole-containing compounds are widely studied for their biological activities, including anti-inflammatory and anticancer properties.

    Furan derivatives:

Uniqueness

3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid is unique due to its combination of structural features from the pyrazole, furan, and benzoic acid moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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